5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid
Description
Properties
Molecular Formula |
C6H8BNO4 |
|---|---|
Molecular Weight |
168.95 g/mol |
IUPAC Name |
(5-methoxycarbonyl-1H-pyrrol-3-yl)boronic acid |
InChI |
InChI=1S/C6H8BNO4/c1-12-6(9)5-2-4(3-8-5)7(10)11/h2-3,8,10-11H,1H3 |
InChI Key |
MBBQSFNMAITXKM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CNC(=C1)C(=O)OC)(O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Halogenation of Pyrrole Precursor
A pyrrole derivative bearing a methoxycarbonyl group at position 5 is halogenated at position 3. Common halogenating agents include (N-bromosuccinimide) or .
Example Protocol
Step 2: Miyaura Borylation
The halogenated intermediate undergoes cross-coupling with a diboron reagent (e.g., bis(pinacolato)diboron) under palladium catalysis.
Example Protocol
-
Substrate : 3-Bromo-5-methoxycarbonyl-1H-pyrrole
-
Catalyst : (5 mol%)
-
Base : (3 equiv)
-
Solvent : 1,4-Dioxane, 80°C, 24 h
-
Outcome : 5-Methoxycarbonyl-1H-pyrrol-3-ylboronic acid (yield: 60–70%).
Key Challenges :
-
Competing protodeboronation requires inert conditions.
-
Regioselectivity depends on steric and electronic effects of the methoxycarbonyl group.
Directed ortho-Metalation (DoM)
The methoxycarbonyl group directs lithiation to the 3-position, enabling boronic acid installation.
Step 1: Lithiation and Quenching with Borate
-
Substrate : 5-Methoxycarbonyl-1H-pyrrole
-
Base : (2.0 equiv), , –78°C
-
Electrophile : , followed by acidic workup
-
Outcome : 5-Methoxycarbonyl-1H-pyrrol-3-ylboronic acid (yield: 50–55%).
Advantages :
-
Avoids halogenation steps.
-
Compatible with sensitive functional groups.
Limitations :
-
Low yields due to competing side reactions.
Protection/Deprotection Strategy for N-H Pyrroles
To prevent side reactions at the pyrrole nitrogen, a tosyl-protected intermediate is synthesized first, followed by deprotection.
Step 1: Tosyl Protection
Step 2: Boronic Acid Installation
Miyaura borylation is performed on the protected intermediate (e.g., 3-bromo-5-methoxycarbonyl-1-tosyl-1H-pyrrole), followed by deprotection.
Deprotection Protocol :
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Halogenation/Borylation | 60–70 | High regioselectivity, scalable | Requires halogenation step |
| Directed Metalation | 50–55 | No pre-functionalization needed | Low yield, sensitive conditions |
| Protection/Deprotection | 70–75 | Avoids N-H reactivity | Additional steps for protection |
Critical Reaction Parameters
Chemical Reactions Analysis
Cross-Coupling Reactions
This compound participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Key findings include:
Reaction Conditions and Catalysts
| Catalyst System | Base | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Pd(OAc)₂/PCy₃·HBF₄ | K₂CO₃ | THF | 65–120°C | 67–98 | |
| Ni(acac)₂/Cs₂CO₃ | – | 1,4-Dioxane | 80°C | 60–82 |
-
Example reaction: Coupling with aryl halides produces biaryl derivatives. The methoxycarbonyl group remains intact under these conditions .
-
Nickel catalysts show moderate efficiency compared to palladium systems .
Oxidation Reactions
The boronic acid moiety undergoes oxidation to form phenolic derivatives:
Oxidizing Agents and Outcomes
| Oxidant | Solvent System | Reaction Time | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Oxone® (KHSO₅) | H₂O/THF | 30 min | 5-(Methoxycarbonyl)pyrrol-3-ol | 98 | |
| NaBO₃·4H₂O | H₂O | 2 h | Borate ester | Quant. |
-
Oxone® achieves near-quantitative conversion at room temperature .
-
Sodium perborate forms stable borate intermediates but requires longer reaction times .
Nucleophilic Additions
The compound reacts with electrophiles in transition metal-catalyzed processes:
Key Substrates and Results
| Substrate | Catalyst | Conditions | Product Class | Yield (%) | Source |
|---|---|---|---|---|---|
| 5-Methoxyisoxazole | Ni(acac)₂ | 80°C, 10 h | Alkenylpyrrole derivatives | 60–90 | |
| Aryl iodides | PdCl₂ | 100°C, DMF | Heterobiaryl compounds | 72–85 |
Functional Group Transformations
The methoxycarbonyl group undergoes hydrolysis under controlled conditions:
Hydrolysis Pathways
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaOH (2 M) | THF/H₂O, 60°C | 5-Carboxy-1H-pyrrol-3-ylboronic acid | 89 | |
| HCl (6 M) | Reflux, 12 h | Partial decomposition | 45 |
Stability and Side Reactions
-
Protodeboronation : Observed under strongly acidic conditions (pH < 2), leading to pyrrole derivatives .
-
Air Sensitivity : Prolonged exposure to moisture/air causes partial oxidation to boroxines .
Mechanistic Insights
Scientific Research Applications
Organic Synthesis
5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid plays a significant role in several organic synthesis reactions:
- Suzuki-Miyaura Coupling : This compound is utilized as a reagent in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds. The boronic acid group allows for the coupling of aryl and vinyl halides with boronic acids to create biaryl compounds, widely used in pharmaceuticals and agrochemicals.
- Petasis Reaction : It can also participate in the Petasis reaction, facilitating the synthesis of amines and their derivatives. This reaction is valuable for generating complex molecules from simple starting materials.
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds between aryl halides and boronic acids. |
| Petasis Reaction | Synthesizes amines from aldehydes, amines, and boronic acids. |
Material Science
In material science, this compound is explored for its potential in synthesizing advanced materials and polymers with tailored properties. Its ability to form stable complexes through the boron atom can lead to innovative materials with specific functionalities.
Drug Development
The boronic acid functionality of this compound allows it to interact with biological molecules, making it a candidate for drug development:
- Inhibition of Kinases : Research indicates that derivatives of boronic acids can selectively inhibit kinases such as CLK1 and ROCK, which are implicated in various diseases including cancer. This suggests that this compound could be further investigated for its therapeutic potential against such targets.
Case Studies
Several studies have documented the effectiveness of this compound in various applications:
- Kinase Inhibition : One study demonstrated that derivatives of boronic acids could effectively inhibit specific kinases involved in cancer progression, suggesting a pathway for developing targeted therapies using compounds like this compound.
- Material Synthesis : Another research effort focused on utilizing this compound in creating novel polymeric materials with enhanced properties through controlled polymerization techniques.
Mechanism of Action
The mechanism of action of 5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The compound’s reactivity is largely influenced by the electronic properties of the pyrrole ring and the boronic acid group .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-(methoxycarbonyl)-1H-pyrrol-3-ylboronic acid can be contextualized by comparing it to analogous boronic acids and heterocyclic derivatives. Below is a detailed analysis:
Structural and Functional Analogues
*The free boronic acid is inferred from its pinacol ester (CAS 942070-38-4).
†Calculated based on structural analogs.
Key Comparative Insights
Heterocycle Influence: Pyrrole vs. Thiophene: The pyrrole ring (in the target compound) is more electron-rich than thiophene due to nitrogen’s lone pairs, enhancing nucleophilicity. In contrast, the thiophene analog (CAS 957062-52-1) exhibits greater electron deficiency, favoring electrophilic substitutions . Pyrrole vs. The absence of a methoxycarbonyl group in this compound reduces its electron-withdrawing effects, limiting cross-coupling efficiency compared to the target compound .
Substituent Effects :
- The methoxycarbonyl group (-CO₂Me) in the target compound stabilizes the boronic acid via resonance, improving its stability in aqueous conditions. This contrasts with the pyrazole derivative (CAS 117860-56-7), where a carboxylic acid (-CO₂H) group introduces pH-dependent solubility and reactivity .
- Boronic Acid vs. Pinacol Ester : The pinacol ester (CAS 942070-38-4) offers enhanced shelf stability and reduced protodeboronation but requires deprotection for coupling reactions, adding synthetic steps .
Synthetic Utility :
- The target compound’s boronic acid group enables efficient Suzuki-Miyaura couplings with aryl halides, a feature shared with the thiophene analog. However, the pyrrole core provides a distinct π-system for conjugation in materials science applications, unlike pyrazole-based analogs .
- The pyrazole carboxylic acid derivative (CAS 117860-56-7) is more suited for amide bond formation or metal-organic frameworks (MOFs) due to its -CO₂H group, highlighting divergent applications .
Biological Activity
5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C8H10BNO3
Molecular Weight: 181.98 g/mol
IUPAC Name: this compound
The compound features a pyrrole ring substituted with a methoxycarbonyl group and a boronic acid moiety, which is significant for its reactivity and interaction with biological targets.
The biological activity of boronic acids, including this compound, primarily stems from their ability to form reversible covalent bonds with diols and other nucleophiles. This property enables them to interact with various biomolecules, including enzymes and receptors, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition: Boronic acids can inhibit proteases and other enzymes by binding to their active sites. This inhibition can lead to altered metabolic pathways, impacting cell growth and survival.
- Anticancer Activity: Some studies suggest that boronic acids may induce apoptosis in cancer cells by disrupting signaling pathways involved in cell proliferation.
Anticancer Properties
Research indicates that compounds containing boron, such as this compound, exhibit significant anticancer activity. A study highlighted the compound's potential as an inhibitor of specific kinases involved in cancer progression. For instance, it was found to inhibit CLK (CDC2-like kinase) and ROCK (Rho-associated protein kinase) activities, which are crucial for cell cycle regulation and migration in cancer cells .
Antimicrobial Activity
Boronic acids have also been explored for their antimicrobial properties. The presence of the boron atom enhances the compound's ability to penetrate bacterial membranes, potentially leading to increased efficacy against various bacterial strains.
Case Studies and Research Findings
- Inhibition of Kinases:
- Anticancer Efficacy:
-
Antimicrobial Testing:
- Preliminary studies indicated that this compound displayed antimicrobial activity against Gram-positive bacteria, suggesting its potential application in treating bacterial infections.
Comparative Analysis
| Compound | Biological Activity | Key Findings |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Inhibits CLK1/ROCK; cytotoxic to cancer cells |
| Boron-containing pyrazoloquinoline | Anticancer | Dual inhibition of CLK/ROCK; potent against renal cancer |
| Simple Boronic Acids | Limited activity | Generally less effective without structural modifications |
Q & A
Q. What are the key synthetic strategies for preparing 5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves functionalization of pyrrole derivatives. A common approach is the Miyaura borylation reaction, where a halogenated pyrrole precursor (e.g., 5-(methoxycarbonyl)-3-bromo-1H-pyrrole) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). Reaction optimization includes:
- Temperature : 80–100°C in anhydrous dioxane or THF.
- Catalyst loading : 2–5 mol% to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures to achieve >95% purity .
Contradictions in yield (e.g., 40–70% reported in similar boronic acids) may arise from steric hindrance from the methoxycarbonyl group, requiring iterative solvent screening (DMF vs. THF) .
Q. How is this compound characterized to confirm structural integrity?
- Methodological Answer : A multi-technique approach is recommended:
- ¹H/¹³C NMR : Key signals include the pyrrole NH proton (δ 10.2–12.0 ppm, broad) and the methoxycarbonyl group (δ 3.8–3.9 ppm for OCH₃; δ 165–170 ppm for carbonyl carbon).
- FT-IR : Stretching vibrations at ~1730 cm⁻¹ (C=O), 3200–3400 cm⁻¹ (N-H).
- HPLC-MS : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with mobile phases like 0.1% formic acid in acetonitrile/water (70:30) to assess purity (>97%) and detect boronic acid dimerization byproducts .
Advanced Research Questions
Q. What are the challenges in utilizing this compound in Suzuki-Miyaura cross-coupling reactions, and how can they be mitigated?
- Methodological Answer : The electron-withdrawing methoxycarbonyl group reduces the nucleophilicity of the boronic acid, slowing transmetallation. Strategies include:
- Catalyst optimization : Use Pd(PPh₃)₄ with K₂CO₃ in DME/H₂O (3:1) at 70°C to enhance reactivity .
- Protecting group strategies : Temporarily protect the pyrrole NH with Boc groups to prevent coordination with palladium, followed by deprotection post-coupling (TFA/CH₂Cl₂) .
Contradictory reports on coupling efficiency (e.g., aryl chlorides vs. bromides) suggest substrate-dependent optimization .
Q. How does pH and solvent stability impact the shelf life of this boronic acid, and what storage conditions are optimal?
- Methodological Answer : Boronic acids are prone to protodeboronation and dimerization. Stability studies indicate:
- pH sensitivity : Degrades rapidly in aqueous solutions at pH > 8.0. Store in anhydrous THF or DMF under inert gas (Ar/N₂) .
- Temperature : Long-term storage at 0–6°C reduces decomposition (<5% over 6 months vs. 20% at 25°C) .
- Analytical validation : Monitor via ¹¹B NMR (δ 28–32 ppm for boronic acid; shifts upon degradation) .
Q. What computational methods are used to predict the reactivity of this compound in heterocyclic synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electron density distribution, identifying reactive sites:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
